molecular formula C7H5Br2Cl B1282048 1-Bromo-4-(bromomethyl)-2-chlorobenzene CAS No. 68120-44-5

1-Bromo-4-(bromomethyl)-2-chlorobenzene

Cat. No.: B1282048
CAS No.: 68120-44-5
M. Wt: 284.37 g/mol
InChI Key: XCJXYTFYKPVYMK-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-2-chlorobenzene is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

1-Bromo-4-(bromomethyl)-2-chlorobenzene and its derivatives play a significant role in the synthesis of novel compounds, particularly non-peptide small molecular antagonists. These compounds are synthesized through a series of reactions involving elimination, reduction, and bromization. They exhibit biological activities and are used as CCR5 antagonists, which are of interest in medicinal chemistry (Bi, 2015), (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Structural Characterization and Crystallography

Studies on this compound have provided insights into the structural characteristics of solvates. Crystal structure analysis and X-ray diffraction techniques have been employed to understand the chemical compositions and molecular arrangements of various solvates of this compound (Szlachcic, Migda, & Stadnicka, 2007).

Spectroscopy and Molecular Analysis

Infrared and Raman spectroscopy have been used extensively to study the molecular properties of compounds similar to this compound. These studies offer detailed insights into vibrational methods, molecular geometry, and the effect of di-substituted halogens on benzene molecules. Such spectroscopic analyses are crucial in understanding the fundamental properties of these compounds (Udayakumar, Periandy, & Ramalingam, 2011).

Applications in Fluorescence and Photoluminescence

Some derivatives of this compound exhibit unique photoluminescence properties. Research in this area explores the synthesis and fluorescence characteristics of these compounds, which could be beneficial in the development of new materials with specific optical properties (Liang Zuo-qi, 2015).

Thermodynamic Studies

Vapour pressure data and thermodynamic properties of this compound have been assessed through experimental studies. These investigations provide valuable information on the physical properties of the substance, contributing to a deeper understanding of its behavior under various temperature conditions (Oonk, Van Den Linde, Huinink, & Blok, 1998).

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJXYTFYKPVYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513648
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68120-44-5
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68120-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add NBS (5.266 g, 23.9 mmol) and benzoyl peroxide (49 mg, 0.2 mmol) to a solution of 4-bromo-3-chlorotoluene (4.925 g, 23.9 mmol) in carbon tetrachloride (49 mL) and heat overnight at 90° C. Cool to 0° C. and filter the mixture. Concentrate the filtrate in vacuo to obtain the desired intermediate as a yellow oil (5.807 g, 85%).
Name
Quantity
5.266 g
Type
reactant
Reaction Step One
Quantity
4.925 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of N-bromosuccinimide (16.4 g, 87.4 mmol), 4-bromo-chlorotoluene (18.2 g, 87.4 mmol) and α,α′-azoisobutyronitrile (0.67 g, 4 mmol) in 90 mL dichloromethane is heated in the microwave for 1 min at 100° C. and then cooled overnight at −20° C. The resulting white precipitate is filtered and the filtrate is evaporated down. The residue is stirred with 100 mL diethyl ether, filtered, evaporated down and filtered again.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′-azoisobutyronitrile
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Benzoic peroxyanhydride (3.73 g, 15.41 mmol) was added to a degassed mixture of 1-bromo-2-chloro-4-methylbenzene (24.35 g, 118.50 mmol) and 1-bromopyrrolidine-2,5-dione (23.20 g, 130.35 mmol) in CCl4 (100 mL) at room temperature under nitrogen. The resulting mixture was stirred at reflux for 18 hrs. The reaction was cooled and washed with water (equal volume); satd sodium thiosulfite (equal volume) and water (equal volume). Mixture dried by passing through a phase seperating cartridge. Solvent removed to give crude 1-bromo-4-(bromomethyl)-2-chlorobenzene (31.7 g, 94%) as pale brown oil which was progressed without further purification.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
24.35 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-bromo-3-chlorotoluene [31.8 g, described by Cohen and Raper, J. Chem. Soc., 85, 1267 (1904)] was heated with N-bromosuccinimide (27.5 g) and benzoyl peroxide (3.6 g) in carbon tetrachloride (75 ml) at reflux for 10 hours. The cooled solution was filtered, washed with aqueous ferrous sulphate solution, dried over magnesium sulphate, filtered and evaporated to dryness. 4-Bromo-3-chlorobenzyl bromide (44 g) was obtained as a pale orange oil.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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